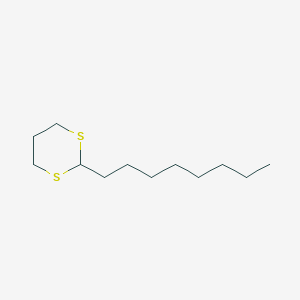
2-Octyl-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyl-1,3-dithiane is an organosulfur compound with the molecular formula C12H24S2. It belongs to the class of dithianes, which are known for their versatility in organic synthesis. Dithianes are commonly used as protecting groups for carbonyl compounds and as intermediates in various chemical reactions due to their stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Octyl-1,3-dithiane can be synthesized through the reaction of 1,3-propanedithiol with octanal in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction typically proceeds under mild conditions, yielding the desired dithiane derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of temperature, pressure, and catalyst concentration to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Octyl-1,3-dithiane undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiane ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated dithiane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Octyl-1,3-dithiane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Octyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a valuable intermediate in organic synthesis . The compound’s reactivity is influenced by the presence of sulfur atoms, which can donate electron density to adjacent carbon atoms, enhancing its nucleophilicity .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiane: Similar in structure but lacks the octyl group, making it less hydrophobic.
1,3-Dithiolane: Another sulfur-containing heterocycle with different reactivity and stability compared to dithianes.
1,4-Dithiane: Less commonly used but offers unique reactivity due to the different positioning of sulfur atoms.
Uniqueness of 2-Octyl-1,3-dithiane: this compound stands out due to its hydrophobic octyl group, which can influence its solubility and reactivity in organic solvents. This unique feature makes it particularly useful in applications where hydrophobic interactions are important .
Eigenschaften
CAS-Nummer |
39854-46-1 |
|---|---|
Molekularformel |
C12H24S2 |
Molekulargewicht |
232.5 g/mol |
IUPAC-Name |
2-octyl-1,3-dithiane |
InChI |
InChI=1S/C12H24S2/c1-2-3-4-5-6-7-9-12-13-10-8-11-14-12/h12H,2-11H2,1H3 |
InChI-Schlüssel |
GYIAHRMERVPIKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1SCCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


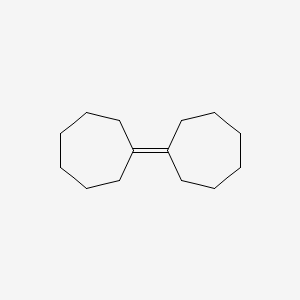

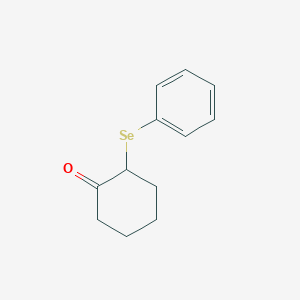
![Diethyl 3-(phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14672435.png)
![2-chloro-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14672441.png)
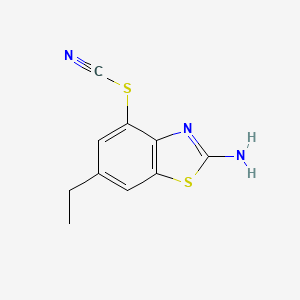
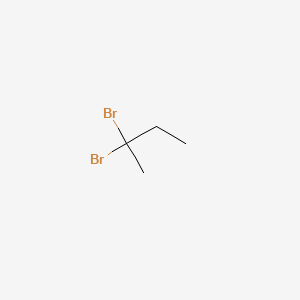

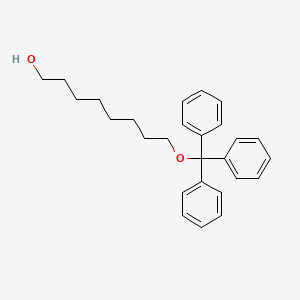
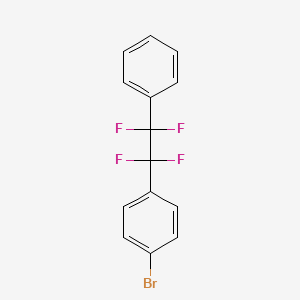
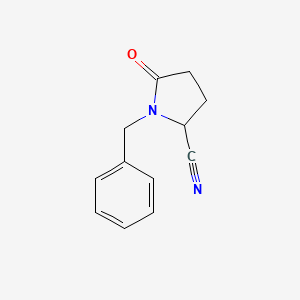
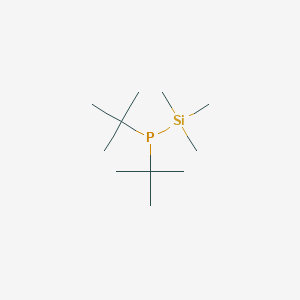
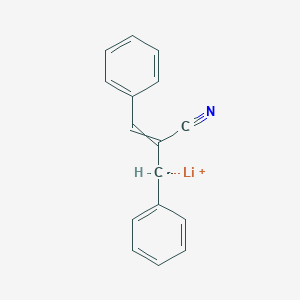
![[1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate](/img/structure/B14672495.png)
